

Spectroscopic data of 1-Chloro-2-propanol (NMR, IR, MS)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *1-Chloro-2-propanol*

Cat. No.: B090593

[Get Quote](#)

An In-depth Technical Guide to the Spectroscopic Data of **1-Chloro-2-propanol**

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **1-chloro-2-propanol**. It is intended for researchers, scientists, and professionals in drug development who require detailed spectroscopic information and experimental methodologies for this compound.

Spectroscopic Data

The following sections present the key spectroscopic data for **1-chloro-2-propanol** in a structured format for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ^1H and ^{13}C NMR data for **1-chloro-2-propanol** are summarized below.

^1H NMR Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~4.0	m	1H	CH
~3.5	m	2H	CH ₂
~1.2	d	3H	CH ₃

Solvent: CDCl₃. Instrument frequency: 400 MHz.[1]

¹³C NMR Data

Chemical Shift (δ) ppm	Assignment
~68	CH
~52	CH ₂
~22	CH ₃

Solvent: CDCl₃.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups present in a molecule by measuring the absorption of infrared radiation. The major IR absorption bands for **1-chloro-2-propanol** are listed below.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400	Strong, Broad	O-H stretch (alcohol)
~2970	Medium	C-H stretch (aliphatic)
~1100	Strong	C-O stretch (secondary alcohol)
~750	Strong	C-Cl stretch

Sample preparation: Liquid film.[3][4]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The key mass spectral data for **1-chloro-2-propanol**, obtained by electron ionization (EI), are presented below.

m/z	Relative Intensity (%)	Assignment
94	~5	[M] ⁺ (Molecular ion, ³⁵ Cl)
96	~1.5	[M+2] ⁺ (Molecular ion, ³⁷ Cl)
45	100	[C ₂ H ₅ O] ⁺ (Base peak)
43	~40	[C ₂ H ₃ O] ⁺ or [C ₃ H ₇] ⁺
31	~35	[CH ₃ O] ⁺

Ionization method: Electron Ionization (EI).[5][6]

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are generalized for a liquid sample like **1-chloro-2-propanol**.

NMR Spectroscopy Protocol (Liquid Sample)

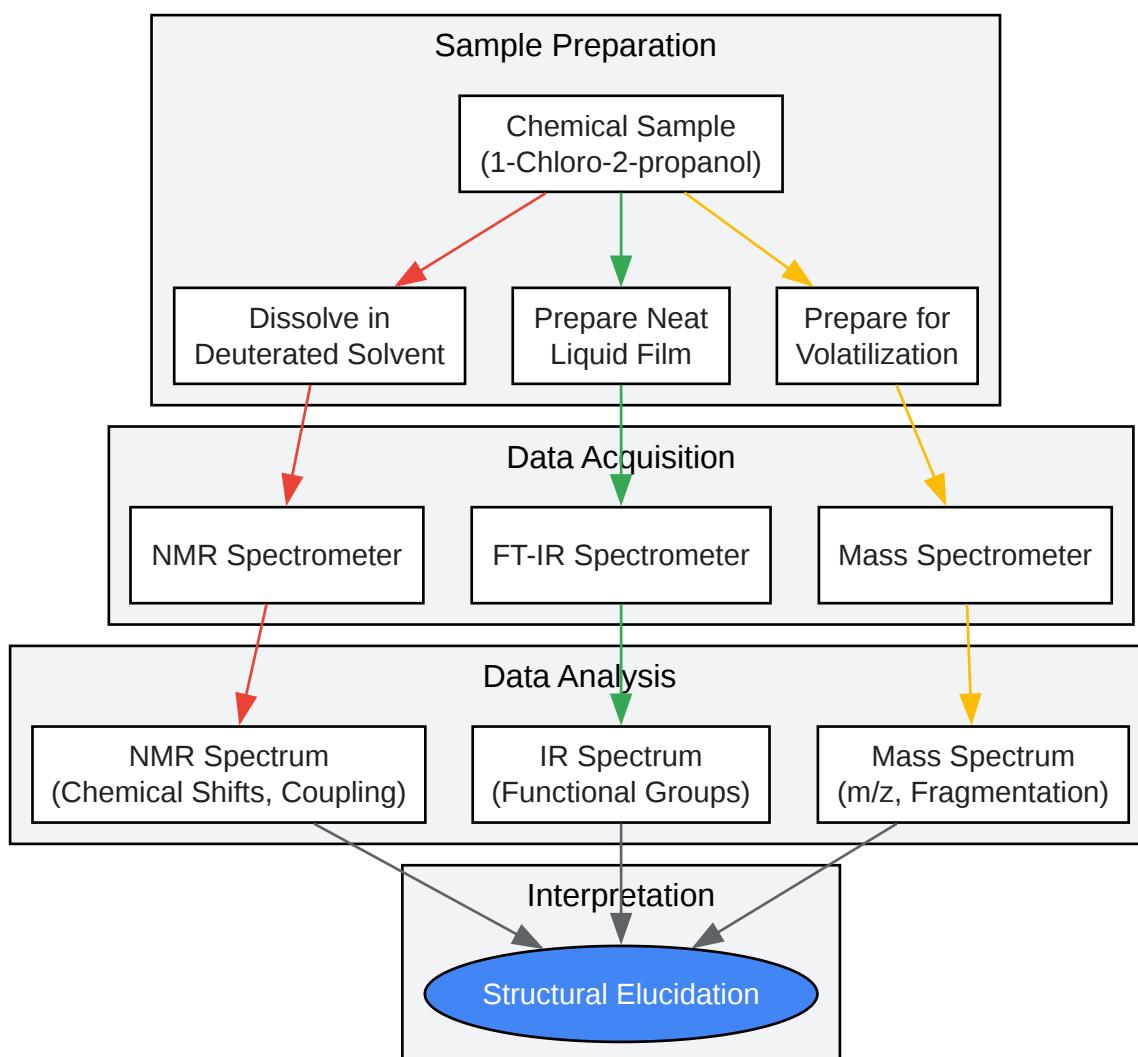
- Sample Preparation:
 - Accurately weigh approximately 5-20 mg of **1-chloro-2-propanol** for ¹H NMR or 20-50 mg for ¹³C NMR.[7]
 - Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[7][8]
 - Ensure the sample is fully dissolved; gentle vortexing or sonication can be used.[7]

- Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube. To avoid issues with shimming, the solution height in the tube should be at least 4-5 cm.[7][8]
- Cap the NMR tube securely to prevent solvent evaporation.[7]
- Data Acquisition:
 - Insert the NMR tube into the spectrometer's spinner turbine and adjust its position using a depth gauge.
 - Place the sample into the NMR magnet.
 - Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for stabilizing the magnetic field.[7]
 - Shim the magnetic field to optimize its homogeneity across the sample, which maximizes spectral resolution. This can be done manually or automatically.[7]
 - Tune and match the probe to the specific nucleus being observed (e.g., ^1H or ^{13}C) to ensure efficient signal detection.[7]
 - Set the appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay.
 - Initiate the data acquisition.

IR Spectroscopy Protocol (Neat Liquid)

- Sample Preparation:
 - Ensure the salt plates (e.g., NaCl or KBr) are clean and dry. Handle them by the edges to avoid transferring moisture from your fingers.[9]
 - Using a Pasteur pipette, place 1-2 drops of neat **1-chloro-2-propanol** onto the center of one salt plate.[9][10]
 - Carefully place the second salt plate on top, creating a thin liquid film "sandwich" between the plates. The liquid should spread evenly.[9][10]

- Data Acquisition:
 - Place the "sandwich" assembly into the sample holder of the FT-IR spectrometer.[10]
 - First, run a background spectrum with an empty sample compartment. This will be subtracted from the sample spectrum to remove signals from atmospheric CO₂ and water vapor.[11]
 - Place the sample holder with the **1-chloro-2-propanol** sample into the instrument's sample beam.[12]
 - Acquire the IR spectrum of the sample.
 - After the measurement, clean the salt plates with a dry solvent like acetone and return them to a desiccator for storage.[9][10]


Mass Spectrometry Protocol (Volatile Liquid)

- Sample Introduction:
 - For a volatile liquid like **1-chloro-2-propanol**, direct infusion or injection into a gas chromatograph (GC) coupled to the mass spectrometer (GC-MS) is a common method. [13]
 - If using direct infusion, a small amount of the liquid sample is introduced into the ion source via a heated reservoir or a direct insertion probe.[14]
- Ionization:
 - The sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in the ion source, a process known as Electron Ionization (EI).[14]
 - This causes the molecules to lose an electron, forming a positively charged molecular ion ([M]⁺), which is a radical cation.[14]
- Mass Analysis and Detection:
 - The newly formed ions are accelerated into the mass analyzer.

- An external magnetic field deflects the ions in an arc, with the radius of deflection being proportional to the mass-to-charge ratio (m/z) of the ion. Lighter ions are deflected more than heavier ones.[14]
- The separated ions are detected, and their relative abundance is plotted against their m/z ratio to generate the mass spectrum.[14]

Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Chloro-2-propanol(127-00-4) 1H NMR spectrum [chemicalbook.com]
- 2. 1-Chloro-2-propanol(127-00-4) 13C NMR spectrum [chemicalbook.com]
- 3. 1-Chloro-2-propanol(127-00-4) IR Spectrum [m.chemicalbook.com]
- 4. 2-Propanol, 1-chloro- [webbook.nist.gov]
- 5. spectrabase.com [spectrabase.com]
- 6. 2-Propanol, 1-chloro- [webbook.nist.gov]
- 7. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 8. publish.uwo.ca [publish.uwo.ca]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. webassign.net [webassign.net]
- 11. ursinus.edu [ursinus.edu]
- 12. scribd.com [scribd.com]
- 13. organomation.com [organomation.com]
- 14. Mass Spectrometry [www2.chemistry.msu.edu]
- To cite this document: BenchChem. [Spectroscopic data of 1-Chloro-2-propanol (NMR, IR, MS)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b090593#spectroscopic-data-of-1-chloro-2-propanol-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com